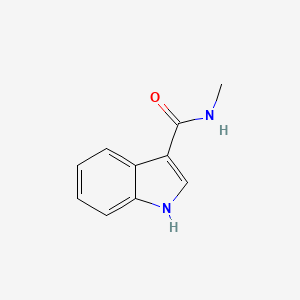

N-methyl-1H-indole-3-carboxamide

Description

Contextualizing Indole-3-carboxamide Scaffolds in Medicinal Chemistry

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. st-andrews.ac.ukmdpi.com This structural motif is present in a vast array of naturally occurring bioactive compounds, including amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of complex alkaloids. st-andrews.ac.ukmdpi.com The significance of the indole ring is further underscored by its presence in numerous FDA-approved drugs, where it forms the core of treatments for a wide spectrum of diseases. mdpi.com

Derivatives of indole, particularly those with a carboxamide group at the 3-position, have garnered substantial attention from researchers. The indole-3-carboxamide scaffold is recognized for its diverse pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govresearchgate.netnih.gov The amide functionality itself is a critical component in many biological systems and is found in over a quarter of all common drugs. The ability of the carboxamide group to form hydrogen bonds contributes to the interaction of these molecules with biological targets such as enzymes and receptors. researchgate.net The versatility of the indole-3-carboxamide structure allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

The following table provides a glimpse into the diverse biological activities associated with indole-3-carboxamide derivatives:

| Biological Activity | Research Findings |

| Antimicrobial | Indole-3-carboxamide-polyamine conjugates have shown the ability to disrupt bacterial membranes and enhance the efficacy of existing antibiotics. nih.gov |

| Anticancer | Certain indole-2-carboxamide derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. researchgate.net |

| Anti-inflammatory | N-substituted indole-2- and -3-carboxamides have been synthesized and evaluated as inhibitors of the inflammation process. |

| Antiviral | Indole derivatives have been investigated for their potential to inhibit the replication of viruses such as the Hepatitis C virus. nih.gov |

| Neuroleptic | Indole-3-carboxamide derivatives have been explored for their potential as neuroleptic agents. google.com |

Overview of N-methyl-1H-indole-3-carboxamide in Research

Within the extensive family of indole derivatives, this compound holds a specific and noteworthy position. The methylation at the nitrogen atom of the indole ring can significantly influence the molecule's properties, including its biological activity and metabolic stability.

The N-methylation of indoles is a common modification found in nature, particularly in a variety of indole alkaloids that exhibit a range of biological and pharmacological effects. st-andrews.ac.uk The presence of the N-methyl group is a key structural feature in many bioactive natural products.

Specifically, this compound has been reported to be produced by organisms from the genus Actinomadura, a type of bacteria. researchgate.net This finding points to its existence as a natural product, suggesting that it may play a role in the biological processes of these microorganisms. The parent compound, 1H-indole-3-carboxamide, has also been identified in other natural sources, including the plant Isatis tinctoria and the marine sponge Zyzzya. nih.gov

The N-methylated indole core is a crucial building block in organic synthesis. st-andrews.ac.uk The introduction of a methyl group on the indole nitrogen is a key step in the synthesis of many complex molecules. The use of greener methylating agents like dimethyl carbonate has been explored for the N-methylation of indoles, highlighting the importance of this transformation in sustainable chemistry. st-andrews.ac.uk

While direct, large-scale synthetic applications of this compound as a starting material are not extensively documented in readily available literature, the synthesis of its structural analogues and precursors is well-established. For instance, 1-methyl-1H-indole-3-carbaldehyde, a direct precursor to this compound, is a commercially available reagent used in the preparation of more complex molecules. mdpi.com The synthesis of N-substituted indole-3-carboxylic acid derivatives, which are closely related to the target compound, has been achieved through methods like copper-catalyzed intramolecular amination. nih.gov

The following table outlines some key chemical data for this compound:

| Property | Value |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 118959-44-7 |

| IUPAC Name | 1-methylindole-3-carboxamide |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXBERIDJONIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517248 | |

| Record name | N-Methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85729-23-3 | |

| Record name | N-Methyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85729-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 1h Indole 3 Carboxamide and Its Derivatives

Strategies for Indole (B1671886) Core Formation

The indole ring system is a foundational component, and numerous classical and modern methods have been developed for its synthesis. wikipedia.org The choice of method often depends on the availability of starting materials and the desired placement of substituents.

Key strategies for forming the indole core include:

Fischer Indole Synthesis: One of the most venerable and reliable methods, the Fischer synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.orgpharmaguideline.com While direct synthesis of the parent indole can be challenging, this method is highly effective for producing indoles with substituents at the 2- and/or 3-positions. wikipedia.org

Leimgruber–Batcho Indole Synthesis: This method is known for its high yields and versatility in creating substituted indoles. wikipedia.orgpharmaguideline.com It proceeds via the formation of an enamine from an o-nitrotoluene, which then undergoes reductive cyclization to form the indole ring. pharmaguideline.com

Reissert Synthesis: This approach involves the condensation of an ortho-nitro-toluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization of the resulting acid to yield the indole. pharmaguideline.com

Madelung Synthesis: This intramolecular reaction involves the cyclization of an N-acyl-o-toluidine at high temperatures with a strong base to form the indole ring. Recent advancements have introduced milder conditions for this classical reaction. organic-chemistry.org

Bartoli Indole Synthesis: Particularly useful for synthesizing 7-substituted indoles, this method involves the reaction of a nitroarene with vinyl magnesium bromide. pharmaguideline.com

Nenitzescu Indole Synthesis: This reaction produces 5-hydroxyindole (B134679) derivatives by reacting a benzoquinone with a β-aminocrotonic ester. pharmaguideline.com

These methods provide a robust toolkit for chemists to construct the fundamental indole nucleus, upon which further functionalization can be performed to arrive at the target compound.

Introduction and Derivatization of the Carboxamide Moiety at Position 3

A crucial step in the synthesis is the installation of the N-methylcarboxamide group at the C3 position of the indole ring. This is typically achieved by forming an amide bond between an indole-3-carboxylic acid precursor and methylamine. This transformation relies on standard peptide coupling chemistry.

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.itlibretexts.org To overcome this, specialized coupling reagents are employed to facilitate the formation of the amide bond. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.itpeptide.com Additionally, uronium-based reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are highly effective. nih.govgrowingscience.com The choice of reagent and reaction conditions, such as solvent and base (e.g., N,N-diisopropylethylamine - DIPEA), is critical for achieving high yields and minimizing side reactions. nih.govnih.gov

| Reagent Class | Abbreviation | Full Name | Key Features |

|---|---|---|---|

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct, ideal for aqueous workups. fishersci.itpeptide.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an insoluble urea (B33335) byproduct, easily removed by filtration in solution-phase synthesis. peptide.com | |

| DIC | N,N'-Diisopropylcarbodiimide | Forms a soluble urea byproduct, suitable for solid-phase synthesis. peptide.com | |

| Uronium/Aminium | HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate | Highly efficient, commonly used in peptide synthesis. nih.gov |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Very effective, especially for difficult couplings. nih.govgrowingscience.com | |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | Known for rapid coupling and suppression of racemization. |

The principle behind coupling reagents is the in-situ conversion of the carboxylic acid into a more reactive species. fishersci.it This can be achieved through several approaches:

Acyl Halide Formation: A classic method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.itiajpr.com The resulting acyl chloride readily reacts with an amine to form the amide. fishersci.it

Active Ester Formation: This is the strategy employed by most modern coupling reagents. The carboxylic acid reacts with the coupling agent to form a highly activated intermediate, such as an O-acylisourea (with carbodiimides) or an active ester. fishersci.it To minimize side reactions like racemization, particularly in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.itpeptide.com These additives react with the initial activated species to form a more stable, yet still highly reactive, HOBt or HOAt ester, which then couples efficiently with the amine. fishersci.itnih.gov

N-Alkylation and Specific Methylation Strategies at Indole Nitrogen

The final structural feature of N-methyl-1H-indole-3-carboxamide is the methyl group on the indole nitrogen. The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base, allowing for alkylation.

A common method for N-methylation involves treating the indole derivative with a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide (MeI). diva-portal.org Other bases like potassium hydroxide (B78521) (KOH) in DMSO have also been employed.

Recent advancements have focused on developing milder and more selective methylation protocols. For instance, phenyl trimethylammonium iodide has been reported as a safe and highly effective reagent for the monoselective N-methylation of indoles under mild basic conditions, showing high functional group tolerance. nih.govacs.org Dimethyl carbonate (DMC) has also been investigated as a methylating agent, although it may require specific conditions to achieve high selectivity for N-methylation over O-methylation if a carboxylic acid group is present. google.com

Regioselective Functionalization and Substituent Introduction

The synthesis of derivatives of this compound often requires the introduction of various substituents onto the indole core. The ability to control the position of this functionalization (regioselectivity) is a key challenge in synthetic chemistry.

The indole ring has multiple sites susceptible to electrophilic attack, with the C3 position being the most nucleophilic. However, since C3 is blocked by the carboxamide group in the target scaffold, functionalization often targets other positions. The C2 position is a common site for functionalization. nih.gov Directing groups can be employed to guide metal catalysts to specific C-H bonds. For example, the 3-carboxamide group itself can direct catalysts to functionalize the C2 position. nih.gov

Furthermore, catalyst-controlled site selectivity has emerged as a powerful strategy. By choosing different metal catalysts (e.g., Iridium vs. Rhodium), it is possible to direct functionalization to either the C2 or C3 position of a 3-carboxamide indole, with the latter involving a translocation of the directing group. nih.gov This allows for the synthesis of a diverse range of 2,3-disubstituted indole derivatives. Functionalization of the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) is typically achieved by starting with an appropriately substituted aniline (B41778) or phenylhydrazine (B124118) in the initial indole core synthesis. luc.edu

Analytical Techniques for Structural Elucidation of Synthesized Compounds

Once a synthetic route is completed, a suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compounds. scispace.com For indole derivatives like this compound, the following methods are indispensable:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. universiteitleiden.nlcopernicus.org ¹H NMR provides information on the number and connectivity of protons, with characteristic chemical shifts for the indole ring protons and the methyl groups. rsc.org ¹³C NMR reveals the carbon skeleton of the molecule. tetratek.com.tr Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the precise connectivity between atoms. tetratek.com.tr

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. universiteitleiden.nl High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer structural clues. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used for these types of molecules. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compound. oup.com By using a suitable stationary phase (e.g., C18) and mobile phase, the product can be separated from starting materials, reagents, and byproducts. universiteitleiden.nl A single, sharp peak in the chromatogram is indicative of a pure compound. HPLC is often coupled with a UV detector, as the indole ring has a strong UV chromophore, or a mass spectrometer (LC-MS) for simultaneous separation and identification. universiteitleiden.nloup.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O (amide I) stretch, and the N-H bend (amide II). tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.

In a typical ¹H NMR spectrum, the protons of the indole ring and the N-methyl group exhibit characteristic chemical shifts and coupling patterns. For instance, the indole NH proton usually appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm, due to its acidic nature. nih.gov The aromatic protons on the benzene portion of the indole ring typically resonate in the range of 7.0-8.5 ppm, with their specific shifts and multiplicities depending on their position and the presence of any substituents. nih.gov The proton on the C2 position of the indole ring often appears as a distinct singlet. The methyl protons of the N-methyl group are observed as a singlet further upfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift, often around 163 ppm. nih.gov The carbons of the indole ring appear in the aromatic region of the spectrum, typically between 100 and 140 ppm. nih.govtetratek.com.tr The carbon of the N-methyl group gives a signal at a much higher field.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to establish connectivity between protons and carbons, further confirming the structural assignment. tetratek.com.tr

Table 1: Representative NMR Data for Indole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| N-Benzyl-1H-indole-2-carbohydrazide | ¹³C | 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂) nih.gov |

| N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | ¹³C | 162.5 (C=O), 154.3, 142.7, 136.0, 135.0, 132.3, 129.6, 128.0, 127.8, 116.4, 113.7, 110.5, 102.7, 55.7 (OCH₃), 55.6 (CH₂) nih.gov |

Mass Spectrometry (MS) for Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and confirming its purity. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M+) provides the exact molecular weight. For this compound (C₁₀H₁₀N₂O), the expected monoisotopic mass is approximately 174.08 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, further solidifying its identification. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the cleavage of the amide bond or fragmentation of the indole ring can produce characteristic daughter ions.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of indole derivatives. nih.govias.ac.in ESI is a softer ionization method that often results in a prominent protonated molecule peak [M+H]⁺, which is particularly useful for confirming the molecular weight. ias.ac.in

Table 2: Predicted Collision Cross Section (CCS) Data for a Related Compound, 3-methyl-1H-indole-6-carboxamide

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.08660 | 135.0 uni.lu |

| [M+Na]⁺ | 197.06854 | 145.0 uni.lu |

| [M-H]⁻ | 173.07204 | 137.5 uni.lu |

| [M+NH₄]⁺ | 192.11314 | 156.0 uni.lu |

| [M+K]⁺ | 213.04248 | 141.0 uni.lu |

Spectroscopic Characterization (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The infrared spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Key characteristic absorption bands for this compound include:

N-H Stretch: The indole N-H bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. acs.org

C=O Stretch: The carbonyl group of the amide function exhibits a strong absorption band, usually in the range of 1630-1680 cm⁻¹. nih.govacs.org

C-H Stretch: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ region. nih.govacs.org

Aromatic C=C Bending: The bending vibrations of the C=C bonds in the indole ring typically appear in the region of 1400-1600 cm⁻¹.

The precise positions of these absorption bands can provide insights into the molecular structure and bonding.

Table 3: FTIR Data for Related Indole Derivatives

| Compound | Key IR Absorptions (ν, cm⁻¹) |

| N-Benzyl-1H-indole-2-carbohydrazide | 3313 (NH₂ asym.), 3280 (NH₂ sym.), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1680 (C=O) nih.gov |

| N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | 3331 (NH₂ asym.), 3290 (NH₂ sym.), 3100 (C-H, aromatic), 2950 (C-H, aliphatic), 1670 (C=O) nih.gov |

Structure Activity Relationship Sar Studies of N Methyl 1h Indole 3 Carboxamide Analogues

Positional and Substituent Effects on the Indole (B1671886) Ring System

The indole ring system is a key pharmacophore, and its substitution pattern is a major determinant of biological activity. Both the position and the nature of the substituents can dramatically influence the pharmacological profile of N-methyl-1H-indole-3-carboxamide analogues.

Research has shown that substitutions at various positions on the indole nucleus, including the C3, C5, and C7 positions, are critical for activity. For instance, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring were found to enhance CB1 allosteric modulating activity. nih.gov Conversely, longer alkyl chains of up to nine carbon units at the C3 position of the indole ring could retain activity in other contexts. nih.gov

Furthermore, theoretical studies have highlighted that substitutions on the six-membered ring of the indole nucleus have a more significant impact on the ground-state electronic structure compared to those on the five-membered ring. chemrxiv.org Specifically, while substitutions at the N1 position with long chain-like groups have a minor effect, smaller groups on the benzene (B151609) portion of the indole ring can alter the electron density and, consequently, the molecule's properties. chemrxiv.org In the context of IKKβ inhibitors, optimization of the C3 substituent of 3,5-disubstituted-indole-7-carboxamides was a key strategy to improve in vivo activity. nih.gov

The introduction of halogen substituents has also been shown to be advantageous. In a study of N-substituted indole-3-carboxamide derivatives as potential antioxidants, halogenated compounds were found to be more active than their non-halogenated counterparts in inhibiting superoxide (B77818) anion formation. nih.gov Specifically, the presence of halo substituents at both the ortho- and para-positions of a phenyl ring attached to the carboxamide nitrogen resulted in 100% inhibition of superoxide dismutase (SOD). nih.gov

The following table summarizes the effects of various substituents on the indole ring of this compound analogues based on reported research findings.

| Position | Substituent | Effect on Activity | Compound Series | Reference |

| C3 | Short alkyl groups | Enhanced CB1 allosteric modulation | 1H-indole-2-carboxamides | nih.gov |

| C3 | Long alkyl chains (up to 9 carbons) | Activity retained | 1H-indole-2-carboxamides | nih.gov |

| C5 | Chloro or fluoro | Enhanced CB1 allosteric modulation | 1H-indole-2-carboxamides | nih.gov |

| C7 | Varied (as part of 3,5-disubstitution) | Optimization of in vivo activity | 3,5-disubstituted-indole-7-carboxamides | nih.gov |

| - | Halogenation (general) | Increased antioxidant activity | N-substituted indole-3-carboxamides | nih.gov |

Impact of Carboxamide Nitrogen and Alkyl Substitutions on Activity

The carboxamide moiety and its N-substituents are pivotal for the interaction of these analogues with their biological targets. The nature of the group attached to the carboxamide nitrogen can significantly influence potency and selectivity.

In the development of 1H-indole-3-carboxylic acid pyridine-3-ylamides as 5-HT2C receptor antagonists, the substituent on the pyridine (B92270) ring, which is attached to the carboxamide nitrogen, was crucial for high affinity. nih.gov For example, the compound 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide demonstrated exceptionally high affinity for the 5-HT2C receptor. nih.gov

Similarly, in a series of substituted 1H-indole-2-carboxamides, the activity was found to be sensitive to the length of the alkyl substituent on a dialkylamino group located on a phenyl ring attached to an ethylene (B1197577) linker from the carboxamide. nih.gov The activity increased from a methyl to an ethyl group and then decreased with a propyl group, indicating an optimal size for the alkyl substituent. nih.gov

Furthermore, efforts to enhance the oral activity of substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as peptidoleukotriene antagonists involved modifications of the amide substituents. nih.gov A trend suggesting that more lipophilic amides were required to improve oral activity was successfully exploited, leading to the discovery of potent analogues. nih.gov

The table below illustrates the impact of substitutions on the carboxamide nitrogen on the activity of this compound analogues.

| Compound Series | Substituent on Carboxamide Nitrogen | Observed Effect | Reference |

| 1H-indole-3-carboxylic acid pyridine-3-ylamides | 6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl | High affinity for 5-HT2C receptor | nih.gov |

| Substituted 1H-indole-2-carboxamides | Dialkylamino groups on a phenyl ring | Activity sensitive to alkyl chain length (ethyl > methyl > propyl) | nih.gov |

| Substituted indole-5-carboxamides and indole-6-carboxamides | More lipophilic amides | Increased oral activity | nih.gov |

Stereochemical Influences on Pharmacological Profiles

Stereochemistry plays a crucial role in the pharmacological profiles of chiral this compound analogues. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as receptors and enzymes.

Enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. nih.gov This principle is highly relevant to the design of this compound analogues, where the introduction of chiral centers can lead to enantiomers with distinct biological activities.

In the context of 3,5-disubstituted-indole-7-carboxamides as IKKβ inhibitors, the resolution of a racemic compound led to the identification of (R)-28 as a potent and in vivo active compound, highlighting the importance of stereochemistry in this series. nih.gov

Computational and Ligand-Based SAR Modeling

Computational and ligand-based Structure-Activity Relationship (SAR) modeling has become an indispensable tool for understanding the molecular interactions of this compound analogues and for guiding the design of new, more potent compounds.

Docking studies have revealed the critical role of the indole ring and the carboxamide moiety in the inhibitory activity of these compounds. nih.gov The carboxamide group, being flexible and possessing both hydrophobic and polar characteristics, is often involved in key hydrogen bonding interactions with the target protein. nih.gov For instance, docking calculations have shown that the indole nitrogen can form a hydrogen bond with the backbone carbonyl of specific amino acid residues in the binding site. nih.gov

Density Functional Theory (DFT) calculations have been employed to investigate the effects of substituents on the electronic properties of the indole ring. mdpi.com These studies can help in understanding how different functional groups alter the electron distribution and, consequently, the reactivity and binding affinity of the molecule. For example, it has been shown that methyl substitution on the indole ring can weaken its hydrogenation ability due to increased steric hindrance. mdpi.com

Computational approaches, such as the generation of pharmacophore models, can be used to identify the key structural features required for biological activity. These models can then be used to virtually screen large compound libraries to identify new potential hits.

Preclinical Pharmacokinetic and Metabolic Characterization of Indole 3 Carboxamide Derivatives

In Vitro Pharmacological Assays for Biological Evaluation

The initial stages of drug discovery for indole-3-carboxamide derivatives involve a battery of in vitro pharmacological assays to determine their biological activity and mechanism of action. These assays are crucial for identifying lead compounds and understanding their structure-activity relationships.

Receptor Binding and Functional Assays

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. For indole-3-carboxamide derivatives, these assays have been pivotal in identifying their interactions with various receptors, including cannabinoid and androgen receptors.

Many synthetic cannabinoids are structurally based on the indole-3-carboxamide scaffold. Their activity is evaluated using receptor activation assays with stable cell lines expressing cannabinoid receptor 1 (CB1) or 2 (CB2). nih.gov For instance, the in vitro potency of a range of indole- and indazole-3-carboxamide-based synthetic cannabinoids has been investigated, revealing that minor structural modifications can lead to significant differences in activity, particularly at the CB1 receptor. nih.gov In these functional assays, the half-maximal effective concentration (EC₅₀) is determined to quantify the potency of the compounds. For example, the indole-3-carboxamide derivative 5F-MDMB-PICA was found to be highly active with a CB1/CB2 EC₅₀ of 3.26/0.87 nM. nih.gov

Furthermore, indole-2-carboxamide derivatives have been identified as inhibitors of the androgen receptor (AR), specifically targeting the binding function 3 (BF3) allosteric site. nih.govresearchgate.netacs.org This has been investigated as a potential therapeutic strategy for castration-resistant prostate cancer. nih.gov

Below is a table summarizing the receptor activity of selected indole-3-carboxamide derivatives.

| Compound | Receptor Target | Assay Type | Key Findings (EC₅₀/IC₅₀) |

| 5F-MDMB-PICA | CB1/CB2 | Receptor Activation Assay | CB1 EC₅₀: 3.26 nM, CB2 EC₅₀: 0.87 nM. nih.gov |

| AM-2201 | CB1 | Receptor Activation Assay | CB1 EC₅₀: 23.5 nM. nih.gov |

| ADB-FUBINACA | CB1/CB2 | Receptor Activation Assay | CB1 EC₅₀: 0.69 nM, CB2 EC₅₀: 0.59 nM. nih.gov |

| 1H-indole-2-carboxamides | Androgen Receptor (BF3) | Inhibitor Assay | Exhibited strong antiproliferative activity against LNCaP and enzalutamide-resistant prostate cancer cell lines. nih.gov |

Enzyme Activity Assays

Enzyme activity assays are employed to assess the inhibitory or activating potential of indole-3-carboxamide derivatives on various enzymes. These assays are critical for understanding the mechanism of action and for identifying potential therapeutic applications.

For example, a series of indole (B1671886) carboxamides and acetamides were synthesized and tested for their ability to inhibit bovine testes hyaluronidase. nih.gov In vitro assays performed at pH 7.0 demonstrated that the most active inhibitory compound was N-(Pyridin-4-yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide with an IC₅₀ value of 46 µM. nih.gov

In the context of Alzheimer's disease, indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) have been shown to significantly inhibit acetylcholinesterase (AchE) with IC₅₀ values of 18.98 µM and 11.84 µM, respectively. nih.gov Additionally, novel N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been evaluated for their inhibitory activity against yeast α-glucosidase, with some compounds showing significantly improved inhibition compared to the standard inhibitor, acarbose. nih.gov

The following table presents data from various enzyme activity assays involving indole carboxamide derivatives.

| Compound/Derivative Class | Enzyme Target | Assay Type | Key Findings (IC₅₀) |

| N-(Pyridin-4-yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide | Bovine Testes Hyaluronidase | Inhibition Assay | 46 µM. nih.gov |

| Indole-3-carbinol (I3C) | Acetylcholinesterase (AchE) | Inhibition Assay | 18.98 µM. nih.gov |

| Diindolylmethane (DIM) | Acetylcholinesterase (AchE) | Inhibition Assay | 11.84 µM. nih.gov |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives | α-glucosidase | Inhibition Assay | Showed superior potency compared to acarbose. nih.gov |

Cell-Based Assays for Target Engagement and Cellular Response

Cell-based assays are indispensable for evaluating the biological effects of compounds in a more physiologically relevant context. discoverx.comyoutube.com These assays can measure target engagement, cytotoxicity, and other cellular responses.

Target engagement assays are designed to confirm that a compound interacts with its intended target within a cellular environment. discoverx.comyoutube.comnih.gov These assays can provide quantitative data on compound-target binding and cellular permeability, which are critical for lead optimization. youtube.comnih.gov For example, a cell-based target engagement assay was developed to evaluate the binding affinity of a library of ligands to the cereblon E3 ligase in cells. nih.gov

The antiproliferative activities of carboxamide derivatives are often tested in vitro using the MTT assay against various human cancer cell lines. mdpi.com For instance, N-substituted 1H-indole-2-carboxamides have been evaluated against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines, with some compounds demonstrating notable cytotoxicity and selectivity. mdpi.com Similarly, certain semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives have shown remarkable anticancer effects against the U87 cell line. acs.orgacs.org

A summary of findings from cell-based assays is provided in the table below.

| Compound Class | Cell Line(s) | Assay Type | Key Findings (IC₅₀) |

| N-substituted 1H-indole-2-carboxamides | K-562, HCT-116 | MTT Assay | Potent activity against K-562 (IC₅₀ = 0.33 µM, 0.61 µM) and HCT-116 (IC₅₀ = 1.01 µM). mdpi.com |

| Nitro-substituted semicarbazides | U87 | Anticancer Assay | IC₅₀ values of 12.6 and 13.7 μg/mL. acs.orgacs.org |

| Thiosemicarbazides | U87 | Anticancer Assay | IC₅₀ values of 13.0 and 14.6 μg/mL. acs.orgacs.org |

In Vitro Metabolic Stability and Metabolite Identification Studies

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. In vitro models are extensively used to predict the in vivo metabolism and to identify potential metabolites.

Human Liver Microsome and Hepatocyte Incubation Models

Human liver microsomes (HLMs) and human hepatocytes are the gold standard in vitro systems for studying drug metabolism. jefferson.edu HLMs contain a rich complement of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. jefferson.edu

The experimental protocol for assessing metabolic stability typically involves incubating the test compound (e.g., an indole-3-carboxamide derivative) with either HLMs or a suspension of cryopreserved hepatocytes. bioivt.comsciex.com The reaction is initiated by the addition of cofactors such as NADPH for microsomal incubations. Samples are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining over time is then measured, usually by liquid chromatography-mass spectrometry (LC-MS), to determine the compound's half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). mdpi.com

Studies on synthetic cannabinoids, many of which are indole or indazole-3-carboxamide derivatives, have shown that these compounds are often rapidly metabolized in vitro. mdpi.com For example, the stability of various indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists has been systematically studied in pooled human liver microsomes and cryopreserved human hepatocytes. mdpi.com Similarly, the metabolism of α-Methyltryptamine (α-MT) was investigated using 10-donor-pooled human hepatocytes, which proved to be a good model for predicting its human metabolism. mdpi.com

Identification of Phase I Metabolites (e.g., Hydroxylation, N-Dealkylation, Oxidative Deamination)

Phase I metabolism introduces or exposes functional groups on a drug molecule, typically making it more polar and easier to excrete. For indole-3-carboxamide derivatives, common Phase I metabolic reactions include hydroxylation, N-dealkylation, and oxidative deamination.

Hydroxylation is a major metabolic pathway for many indole-containing compounds. nih.gov This reaction can occur at various positions on the indole ring or on alkyl side chains. For example, the metabolism of indole-3-carbinol in mice leads to the formation of oxidative metabolites like indole-3-carboxylic acid and indole-3-carboxaldehyde. nih.gov The hydroxylation of the indole core is a key step in the metabolism of many synthetic tryptamines. mdpi.com The mechanism often involves oxidation at the 3-position of the indole ring to yield an indoxyl group, which can be further oxidized. nih.gov

N-Dealkylation is the removal of an alkyl group from a nitrogen atom and is a common metabolic pathway for N-substituted amides and amines. nih.gov This process is particularly relevant for compounds like N-methyl-1H-indole-3-carboxamide. The N-dealkylation of N-methylbenzamidine, for instance, is catalyzed by the same P450 isoenzyme that is responsible for its N-hydroxylation. nih.gov

Oxidative deamination is another potential metabolic route, particularly for compounds with a primary amine group. While not as commonly reported for indole-3-carboxamides themselves, it is a known pathway for related indoleamines.

The metabolites generated from these in vitro incubations are identified using high-resolution mass spectrometry (HRMS), which allows for the determination of the molecular weight and elemental composition of the metabolites, leading to the elucidation of their structures. jefferson.edubioivt.com

The following table summarizes the common Phase I metabolic pathways for indole derivatives.

| Metabolic Reaction | Description | Example Compound Class |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the indole ring or side chains. nih.gov | Indole-3-carbinol, Synthetic Tryptamines. mdpi.comnih.gov |

| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. nih.gov | N-methylbenzamidine (related compound class). nih.gov |

| Oxidative Metabolism | Oxidation of the indole ring, often at the C2 and C3 positions, which can lead to ring cleavage. nih.gov | Indole derivatives. nih.gov |

Characterization of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism represents a critical pathway for the detoxification and elimination of xenobiotics, including drug compounds and their metabolites. This process involves the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body.

For this compound, while direct experimental data on its Phase II metabolism is not extensively available in the public domain, inferences can be drawn from the metabolic pathways of structurally related indole compounds. A plausible and significant Phase II metabolic route for this compound is glucuronidation.

The process would likely follow initial Phase I metabolism. For instance, if this compound undergoes N-demethylation to form 1H-indole-3-carboxamide, the resulting primary amide could be a substrate for further metabolic reactions. More significantly, hydrolysis of the carboxamide moiety would yield indole-3-carboxylic acid. This acidic metabolite is a prime candidate for glucuronidation.

The existence of 3-indole carboxylic acid glucuronide as a known human metabolite of indole-3-carboxylic acid supports this hypothesis. nih.govhmdb.ca In this biotransformation, the carboxylic acid group of indole-3-carboxylic acid is esterified with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide is significantly more water-soluble and is readily eliminated in urine and/or bile. Glucuronidation is a common pathway for compounds containing a carboxylic acid functional group. hmdb.ca

While less common, the direct glucuronidation of the N-methyl-carboxamide group is a theoretical possibility, though evidence for this specific transformation on this compound is lacking.

The table below illustrates the potential key metabolite resulting from Phase I metabolism followed by glucuronidation.

| Precursor Compound | Phase I Metabolite | Phase II Conjugation Reaction | Resulting Phase II Metabolite |

| This compound | Indole-3-carboxylic acid | Glucuronidation | 3-Indole carboxylic acid glucuronide |

Advanced Computational and Theoretical Studies of N Methyl 1h Indole 3 Carboxamide

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of molecules like N-methyl-1H-indole-3-carboxamide. These methods, particularly Density Functional Theory (DFT), offer a detailed perspective on the molecule's geometry, vibrational frequencies, and electronic properties. bindingdb.org While specific quantum chemical studies solely on this compound are not extensively documented in the reviewed literature, research on closely related indole (B1671886) derivatives provides a framework for understanding its probable characteristics.

For instance, studies on similar indole-containing molecules have utilized DFT to optimize molecular structures and calculate properties such as HOMO-LUMO energy gaps, which are crucial for assessing chemical reactivity and stability. bindingdb.org Conformational analysis, often performed in tandem with quantum mechanics, helps in identifying the most stable three-dimensional arrangements of the molecule. rsc.org This is particularly important for understanding how this compound might orient itself when interacting with a biological target. The conformational flexibility of a ligand can have significant implications for its binding affinity and selectivity. rsc.org The use of quantum mechanics in conformational searching allows for a more accurate representation of a molecule's potential energy surface compared to classical force fields, which is critical for drug design applications. rsc.org

In a study on 1-Benzyl-4-cyano-N-methoxy-N-methyl-1H-indole-3-carboxamide, a related compound, photophysical properties were investigated, including the calculation of its fluorescence quantum yield, which varied depending on the solvent's polarity. rsc.org This highlights the sensitivity of the electronic structure of such indole derivatives to their environment.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This method has been applied to derivatives of this compound to understand their potential as inhibitors of various enzymes.

A study on N-Benzyl-1-(2-chlorophenyl)-N-methyl-1H-indole-3-carboxamide utilized induced-fit docking to estimate the binding interactions with a protein target. The docking scores, which are an approximation of the protein-ligand binding energy, indicated favorable binding. enzymes.me.uk More negative docking scores suggest a stronger binding affinity. enzymes.me.uk

Furthermore, the Protein Data Bank (PDB) contains an entry (6AY3) that shows a derivative, 5-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1H-indole-3-carboxamide, in complex with the CREB-binding protein (CREBBP) bromodomain. google.com This structural information is invaluable for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's binding site.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| N-Benzyl-1-(2-chlorophenyl)-N-methyl-1H-indole-3-carboxamide | Not Specified | More negative scores indicate more favourable binding interactions. enzymes.me.uk | Not Specified in provided results |

| 5-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1H-indole-3-carboxamide | CREBBP Bromodomain | Not Specified in provided results | Not Specified in provided results |

This table is based on data for derivatives of this compound.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability over time. These simulations can reveal fluctuations in the ligand's position and conformation within the binding site, as well as changes in the protein structure upon ligand binding.

For the N-Benzyl-1-(2-chlorophenyl)-N-methyl-1H-indole-3-carboxamide, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were performed to approximate the free energy of binding. enzymes.me.uk Similar to docking scores, more negative MM-GBSA energies are indicative of more stable binding. enzymes.me.uk

MD simulations are crucial for validating the results of molecular docking. A stable binding pose in an MD simulation, characterized by minimal root-mean-square deviation (RMSD) of the ligand, lends confidence to the predicted binding mode. Studies on other ligand-protein systems have shown that MD simulations can effectively discriminate between correct and incorrect docking poses. While specific MD simulation results for this compound were not detailed, the principles from studies on quinoline-3-carboxamide (B1254982) derivatives, which also act as kinase inhibitors, demonstrate that MD simulations are essential for establishing the stability of ligand-protein interactions.

| Ligand | MM-GBSA Binding Energy (kcal/mol) |

| N-Benzyl-1-(2-chlorophenyl)-N-methyl-1H-indole-3-carboxamide | More negative scores indicate more favourable binding interactions. enzymes.me.uk |

This table is based on data for a derivative of this compound.

Virtual Screening Methodologies for Library Prioritization

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This methodology is instrumental in prioritizing compounds for experimental testing.

Methodologies for virtual screening often involve a hierarchical approach. Initially, large compound databases can be filtered based on physicochemical properties to select for drug-like molecules. Subsequently, high-throughput molecular docking can be employed to predict the binding affinity of the remaining compounds. More advanced protocols may incorporate pharmacophore models to pre-filter libraries, ensuring that only molecules with the desired chemical features are docked.

While no specific virtual screening campaigns for libraries containing this compound were found, the general methodologies are well-established. For example, a high-throughput virtual screening protocol was designed to discover new inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Such a protocol could be adapted to search for novel binders to a target of interest for this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups required for biological activity.

QSAR studies on indole derivatives have been conducted to predict their activity against various targets. For instance, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors, which successfully predicted the activity of related compounds. enzymes.me.uk Another study focused on developing a 3D-QSAR model for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation, which is relevant to Alzheimer's disease. google.com These models are built by correlating molecular descriptors (physicochemical properties) with experimentally determined biological activities. enzymes.me.uk

A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Such a model can be generated based on the structure of a known active ligand in its bound conformation or from a set of active compounds. This model then serves as a 3D query to search for new molecules with a similar arrangement of features. google.com

Although specific QSAR and pharmacophore models for this compound were not found in the reviewed literature, the established methodologies for other indole-based compounds demonstrate the potential of these approaches for guiding the design and optimization of new derivatives with desired biological activities.

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Novel N-methyl-1H-indole-3-carboxamide Derivatives with Enhanced Profiles

The quest for more potent and selective therapeutic agents has spurred significant efforts in the design and synthesis of novel derivatives of this compound. Researchers are systematically modifying the core structure to improve its pharmacological properties.

One area of focus has been the synthesis of N-substituted indole-2- and 3-carboxamide derivatives to explore their antioxidant potential. tandfonline.comtandfonline.com Studies have shown that substitution at the 1-position of the indole (B1671886) ring can significantly influence the antioxidant activity, particularly in inhibiting lipid peroxidation. tandfonline.comtandfonline.com For instance, the introduction of a benzyl (B1604629) group at the N-1 position has been investigated, leading to derivatives with varying degrees of antioxidant efficacy. tandfonline.comtandfonline.com

Another strategy involves the incorporation of different substituents on the phenyl ring of the carboxamide moiety. For example, the synthesis of 1-benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamide has been reported, and its biological activities evaluated. tandfonline.com The nature and position of these substituents play a crucial role in the molecule's interaction with biological targets.

Furthermore, medicinal chemistry campaigns have explored the impact of methylating both the amide and indole nitrogens. In one instance, this dual methylation restored potency in a series of indole-2-carboxamides being investigated for anti-Trypanosoma cruzi activity. acs.org This highlights the intricate structure-activity relationships that govern the efficacy of these compounds. The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from commercially available indole carboxylic acids and employing various coupling and substitution reactions. tandfonline.commdpi.com

Table 1: Examples of Synthesized this compound Derivatives and their Investigated Properties

| Derivative Name | Investigated Property | Key Finding |

| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamide | Antioxidant Activity | Showed lower inhibition of lipid peroxidation compared to some indole-2-carboxamide derivatives. tandfonline.com |

| N-((6-morpholinopyridin-3-yl)methyl)-5-methyl-1H-indole-2-carboxamide | Anti-Trypanosoma cruzi Activity | Demonstrated moderate to good potency against intracellular amastigotes of T. cruzi. acs.org |

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | Cytotoxic Activity | Certain derivatives exhibited significant cytotoxicity against various human cancer cell lines. nih.gov |

| 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide | Leukotriene Receptor Antagonism | Showed subnanomolar affinity for the leukotriene receptor and oral activity in a guinea pig asthma model. nih.gov |

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully harness the therapeutic potential of this compound and its derivatives, a deeper understanding of their mechanisms of action is essential. Systems biology, an interdisciplinary field that combines computational and mathematical modeling with experimental data, is emerging as a powerful tool to achieve this. frontiersin.org By analyzing complex biological systems as a whole, researchers can move beyond a single-target approach and elucidate the broader network of interactions influenced by these compounds. drugtargetreview.com

High-throughput technologies, such as DNA microarrays and proteomics, can be utilized to investigate the global effects of indole-3-carboxamide derivatives on cellular pathways. nih.gov This approach can help identify not only the primary targets but also off-target effects and potential mechanisms of resistance. drugtargetreview.com For instance, quantitative proteomics can be used to assess how these compounds alter the expression and phosphorylation of numerous proteins within a cell, providing a comprehensive picture of their impact on cellular signaling networks. drugtargetreview.com

The integration of data from various "omics" platforms (genomics, proteomics, metabolomics) allows for the construction of detailed computational models of cellular processes. frontiersin.org These models can then be used to simulate the effects of different this compound derivatives, predict their efficacy, and identify potential biomarkers for patient stratification. This data-driven approach has the potential to accelerate the drug discovery process and increase the likelihood of success in clinical trials. frontiersin.org

Exploration of Polypharmacology and Multi-Target Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that many complex diseases involve multiple pathological pathways. This has led to a growing interest in polypharmacology, the design of single molecules that can modulate multiple targets simultaneously. The indole-3-carboxamide scaffold is well-suited for this approach due to its structural versatility, which allows for the incorporation of various pharmacophoric features to interact with different biological targets. nih.gov

Researchers are actively designing indole-3-carboxamide derivatives with the intention of hitting multiple targets implicated in a particular disease. For example, in the context of cancer, a single compound might be designed to inhibit both a specific kinase and a protein involved in apoptosis, thereby attacking the cancer cell on multiple fronts. nih.gov This multi-targeted approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in the rational design of these multi-target agents. researchgate.net These tools allow researchers to predict how modifications to the this compound structure will affect its binding affinity for different targets, guiding the synthesis of the most promising candidates.

Unveiling New Therapeutic Applications for Indole-3-carboxamide Scaffolds

The inherent versatility of the indole-3-carboxamide scaffold continues to drive the exploration of new therapeutic applications. nih.gov While these compounds have been investigated for a range of activities, including as anti-cancer and anti-inflammatory agents, emerging research is expanding their potential into new disease areas. nih.govtandfonline.com

Recent studies have highlighted the potential of indole derivatives in managing infectious diseases, metabolic disorders, and neurodegenerative diseases. nih.gov For example, some indole-based compounds have shown promising activity against various pathogens, including bacteria and parasites. researchgate.net The ability of these compounds to target diverse biological pathways makes them attractive candidates for tackling complex diseases with multifactorial etiologies. nih.gov

The exploration of new therapeutic avenues is often driven by phenotypic screening, where large libraries of compounds are tested for their ability to produce a desired biological effect in cellular or animal models of disease. This approach, combined with subsequent target identification and mechanism-of-action studies, can uncover unexpected therapeutic opportunities for this compound and its derivatives. The ongoing research in this area promises to deliver a new generation of indole-based medicines to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-1H-indole-3-carboxamide derivatives?

- Methodology :

-

Core synthesis : Start with indole-3-carboxylic acid derivatives. Introduce the methyl group at the indole nitrogen via alkylation (e.g., using methyl iodide in the presence of a base like NaH) .

-

Carboxamide formation : Couple the carboxylic acid with amines using activating agents such as HATU or EDCI/HOBt .

-

Functionalization : Modify substituents via halogenation (e.g., bromination at C5 using NBS) or cross-coupling reactions (Suzuki or Buchwald-Hartwig) .

-

Example : For fluorinated analogs, employ 5-fluoropentyl iodide in nucleophilic substitution reactions .

Reaction Type Reagents/Conditions Key Products Alkylation CH₃I, NaH, DMF N-methylindole Amide Coupling EDCI, HOBt, DCM Carboxamide core Halogenation NBS, AIBN, CCl₄ 5-Bromo derivative

Q. How to characterize the purity and structural integrity of this compound derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and carboxamide formation (e.g., δ ~12.30 ppm for indole NH in DMSO-d₆) .

- HRMS : Validate molecular formulas (e.g., [M+H] peaks with <2 ppm error) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues (e.g., bond angles in sulfonyl-substituted analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence bioactivity in this compound derivatives?

- Methodology :

-

SAR Studies : Compare analogs with varying substituents (e.g., 5-bromo vs. 5-fluoro) in biological assays. For example, 5-fluoropentyl derivatives show enhanced cannabinoid receptor affinity due to lipophilicity .

-

Computational Modeling : Use docking studies to predict interactions with targets (e.g., Mycobacterium enzymes) and guide functional group selection .

Substituent Biological Activity Reference 5-Fluoropentyl CB1 receptor agonist Naphthylamide Antimycobacterial

Q. How to address contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?

- Methodology :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cell viability) .

Q. What strategies optimize solubility and bioavailability of this compound derivatives?

- Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility .

Notes for Experimental Design

-

Avoid Common Pitfalls :

- Regioselectivity : Use directing groups (e.g., sulfonyl) to control substitution patterns during electrophilic reactions .

- Byproduct Mitigation : Monitor reaction progress via TLC to minimize over-halogenation or dimerization .

-

Data Interpretation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.